Miriplatintin is a third-generation, lipophilic platinum complex developed as an anticancer drug for the treatment of hepatocellular carcinoma (HCC) []. It is a cisplatin derivative with a high affinity for lipiodol, an oily contrast medium consisting of ethyl esters of iodized poppy seed oil. Miriplatintin is administered via the hepatic artery as a sustained-release formulation suspended in lipiodol [, ]. This targeted delivery allows for prolonged retention of the drug at the tumor site, enhancing its efficacy and minimizing systemic toxicity [].
Method 1 []: Starting from potassium tetrachloroplatinate (K4PtCl4), the synthesis proceeds through reaction with sodium nitrite to yield K4Pt(NO2)4. This is then reacted with (1R,2R)-1,2-cyclohexanediamine, producing the key intermediate Pt(C6H14N2)(NO2)2. Subsequent reaction with hydrazine sulfate and sodium myristate in n-butanol yields the final product, miriplatin.
Method 2 []: Miriplatintin can be synthesized from (1R,2R)-1,2-cyclohexanediamine-N,N')platinum(II) diiodide. This compound is reacted with silver nitrate, myristic acid, and sodium hydroxide to yield miriplatin.
Miriplatintin consists of a platinum atom coordinated to two myristate groups as leaving groups and a (1R,2R)-1,2-diaminocyclohexane (DACH) as a carrier ligand [, ]. The lipophilic nature of miriplatin arises from the long-chain fatty acid moieties (myristate groups) present in the molecule. The DACH ligand contributes to the drug's antitumor activity [].
The mechanism of action of miriplatin is similar to that of other platinum-based anticancer drugs. Miriplatintin's lipophilic nature allows it to be efficiently taken up by tumor cells and retained for extended periods []. Once inside the cell, miriplatin undergoes hydrolysis, releasing the active platinum species. These platinum species then bind to DNA, forming platinum–DNA adducts, primarily intrastrand crosslinks []. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis [].
Transarterial chemoembolization (TACE): Miriplatintin is primarily used in TACE procedures for the treatment of unresectable HCC [, , , , , ]. This involves injecting a mixture of miriplatin and lipiodol into the hepatic artery supplying the tumor. The lipiodol serves as a carrier and embolic agent, allowing for targeted delivery and retention of miriplatin within the tumor [].
Preclinical studies: Miriplatintin has been extensively studied in preclinical models to investigate its antitumor efficacy and elucidate its mechanism of action []. In vitro studies have demonstrated its potent cytotoxic activity against various HCC cell lines []. In vivo studies in animal models have shown that intra-hepatic arterial administration of miriplatin suspended in lipiodol effectively inhibits tumor growth [, ].
Pharmacokinetic studies: Miriplatintin's unique pharmacokinetic properties, including its sustained release and selective accumulation in tumor tissues, have been investigated in detail []. These studies have revealed that miriplatin exhibits a prolonged half-life and minimal systemic exposure, contributing to its favorable safety profile [].
Optimization of TACE protocols: Further research is needed to optimize TACE protocols, including the optimal dose and schedule of miriplatin administration, to maximize its therapeutic efficacy [].
Combination therapies: Investigating the potential synergistic effects of miriplatin in combination with other anticancer agents, such as epirubicin or cisplatin, could lead to improved treatment outcomes [, , , ].
Development of novel formulations: Exploring novel miriplatin formulations, such as lipidosomes [], could enhance its solubility, bioavailability, and therapeutic efficacy.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2